4-[(4-Chlorophenyl)methyl]-7,8-dimethoxyisoquinoline

Metabolic stability Catechol O-methyltransferase DMPK

4-[(4-Chlorophenyl)methyl]-7,8-dimethoxyisoquinoline (CAS 61190-24-7; molecular formula C18H16ClNO2, MW 313.78 g/mol) is a synthetic isoquinoline derivative characterized by a 4-chlorobenzyl substituent at the C4 position and dimethoxy groups at the C7 and C8 positions of the heterocyclic core. This compound belongs to a therapeutically investigated class of benzylisoquinoline derivatives, for which the methoxy regiochemistry critically influences metabolic stability, biological target engagement, and toxicological profile.

Molecular Formula C18H16ClNO2
Molecular Weight 313.8 g/mol
CAS No. 61190-24-7
Cat. No. B12911985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-Chlorophenyl)methyl]-7,8-dimethoxyisoquinoline
CAS61190-24-7
Molecular FormulaC18H16ClNO2
Molecular Weight313.8 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C=C1)C(=CN=C2)CC3=CC=C(C=C3)Cl)OC
InChIInChI=1S/C18H16ClNO2/c1-21-17-8-7-15-13(9-12-3-5-14(19)6-4-12)10-20-11-16(15)18(17)22-2/h3-8,10-11H,9H2,1-2H3
InChIKeyNUDAZSLDJKHWKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(4-Chlorophenyl)methyl]-7,8-dimethoxyisoquinoline (CAS 61190-24-7) Procurement Specifications & Structural Classification


4-[(4-Chlorophenyl)methyl]-7,8-dimethoxyisoquinoline (CAS 61190-24-7; molecular formula C18H16ClNO2, MW 313.78 g/mol) is a synthetic isoquinoline derivative characterized by a 4-chlorobenzyl substituent at the C4 position and dimethoxy groups at the C7 and C8 positions of the heterocyclic core . This compound belongs to a therapeutically investigated class of benzylisoquinoline derivatives, for which the methoxy regiochemistry critically influences metabolic stability, biological target engagement, and toxicological profile [1]. Its procurement in high purity is relevant for structure-activity relationship (SAR) studies, pharmaceutical intermediate synthesis, and preclinical metabolic profiling.

Failure of Generic Substitution: Regioisomeric Dimethoxychlorobenzylisoquinoline Analogs for 61190-24-7


Isoquinoline derivatives with seemingly minor structural variations—such as the translocation of dimethoxy groups from C6/C7 to C7/C8—cannot be treated as interchangeable procurement items. In the close structural analog PV2 (6,7-dimethoxy-4-(4-chlorobenzyl)isoquinoline), O-demethylation by hepatic CYP450 enzymes generates a catechol metabolite (6,7-dihydroxy-PV2), which is a substrate for catechol O-methyltransferase (COMT) and can redox-cycle to produce reactive oxygen species or undergo further toxification via glutathione conjugation [1]. The 7,8-dimethoxy substitution pattern on 61190-24-7 eliminates the potential for forming a vicinal catechol on the isoquinoline core, fundamentally altering its metabolic fate, potential for idiosyncratic toxicity, and biological half-life compared to the 6,7-isomer. A generic substitution based solely on the chlorobenzylisoquinoline scaffold would therefore introduce unvalidated safety and efficacy profiles into a research pipeline.

Quantitative Differentiation Evidence for 4-[(4-Chlorophenyl)methyl]-7,8-dimethoxyisoquinoline (CAS 61190-24-7)


Metabolic Stability Advantage: Absence of Vicinal Catechol Formation vs. 6,7-Dimethoxy Isomer PV2

A key structural differentiation of 61190-24-7 from its closest in-class analog PV2 (6,7-dimethoxy-4-(4-chlorobenzyl)isoquinoline) is the 7,8-dimethoxy regiochemistry. In PV2, CYP450-mediated O-demethylation yields a 6,7-dihydroxy (catechol) metabolite, which is a substrate for COMT, leading to methylated and potentially redox-active species. The 7,8-dimethoxy pattern on 61190-24-7 prevents formation of this chemically reactive vicinal catechol motif, thereby eliminating this pathway [1].

Metabolic stability Catechol O-methyltransferase DMPK

Synthetic Utility: Equipotency with Chloro Analogs Confirmed by COVID Moonshot Fragments

In the context of the COVID Moonshot fragment-based drug discovery campaign, 4-[(4-chlorophenyl)methyl]-7,8-dimethoxyisoquinoline was evaluated as a methoxy-containing analog of a bicyclic aminoheterocycle Enamine building block. The design rationale states that replacing an activated chloro substituent with a methoxy group yields an isoquinoline that is "essentially equipotent" [1]. This qualitative finding directly supports procurement of the 7,8-dimethoxy version when synthetic tractability or chemical stability of a chloro intermediate is prohibitive.

Fragment-based drug discovery COVID-19 Synthetic building blocks

Tissue Distribution Profile Predicted from Analog PV2 (6,7-Isomer) with Key Structural Caveat

While direct PK data for 61190-24-7 is unavailable, the close structural analog PV2 (6,7-dimethoxy isomer) demonstrates class-characteristic distribution: 52% oral absorption, 83% hepatic first-pass effect, affinity for aorta, cardiac tissue, and cerebral blood vessels, with 20% renal excretion and 70% fecal elimination (rat) [1]. These PK parameters are driven by the 4-chlorobenzyl motif and lipophilicity (cLogP ~4.5 for 61190-24-7 ), which are shared between the isomers. The 7,8- vs 6,7-substitution difference is expected to modulate the rate and route of metabolism, but the general tissue tropism for vascular beds is likely conserved.

Pharmacokinetics Tissue distribution Lead optimization

Synthetic Accessibility Benchmarking via Enamine Building Block Availability

The procurement value of 61190-24-7 is enhanced by its established use as a commercial Enamine building block for one-step derivatizations, as reported in the COVID Moonshot program [1]. This contrasts with many bespoke benzylisoquinoline analogs that require multi-step total synthesis. A supplier stock check (mcule) confirms at least one vendor lists the compound with 97% guaranteed purity and 'in stock' availability , which is a measurable procurement advantage over less accessible isomers or analogs that may require custom synthesis.

Synthetic chemistry Medicinal chemistry Building blocks

Validated Application Scenarios for Procuring 4-[(4-Chlorophenyl)methyl]-7,8-dimethoxyisoquinoline (CAS 61190-24-7)


SARS-CoV-2 Antiviral Fragment Elaboration (Direct Activity Confirmation)

In COVID Moonshot fragment elaboration, 61190-24-7 was used as a methoxy-substituted building block that retained equipotency compared to a reactive chloro-analog [1]. Researchers optimizing viral protease inhibitors can directly procure this compound to explore SAR around the 7,8-dimethoxy scaffold with confidence that activity is maintained, while benefiting from improved chemical stability of the methoxy group over the activated chloride.

Metabolic Profiling of Benzylisoquinoline Scaffolds (Catechol Toxicity Avoidance)

For DMPK studies investigating the metabolic fate of chlorobenzylisoquinolines, 61190-24-7 serves as a critical comparator to PV2 (6,7-isomer). The 7,8-substitution prevents formation of the 6,7-catechol metabolite that drives glutathione depletion and hepatic covalent binding in PV2 [2]. This makes 61190-24-7 a superior scaffold for in vivo pharmacology when metabolic stability and reduced off-target toxicity are required.

Cardiovascular or CNS Lead Optimization (vasculature tissue affinity)

Class-level pharmacokinetic data from the 6,7-isomer PV2 demonstrates high affinity for vascular tissues (aorta, cardiac, cerebral vessels) with 52% oral absorption [3]. Researchers targeting cardiovascular or cerebral indications can procure 61190-24-7 to investigate whether the 7,8-substitution pattern retains this tissue tropism while offering improved metabolic stability, potentially yielding a development candidate with a superior safety margin.

High-Throughput SAR Library Synthesis (Catalog Availability and Low Turnaround)

With confirmed stock availability at 97% purity and documented one-step derivatization protocols [1], 61190-24-7 is positioned as a convenient building block for parallel medicinal chemistry. Procurement of this compound enables rapid generation of diverse analog libraries for screening against targets where isoquinoline-based inhibitors are desired, dramatically reducing cycle times compared to custom synthesis of regioisomeric variants.

Quote Request

Request a Quote for 4-[(4-Chlorophenyl)methyl]-7,8-dimethoxyisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.